molecular formula C18H18N2O4 B2569308 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879455-38-6

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2569308
CAS No.: 879455-38-6
M. Wt: 326.352
InChI Key: BHJOIANNBUJCQE-UHFFFAOYSA-N
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Description

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is an organic compound that features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves the reaction of 3,4-dimethoxyphenylhydrazine with 5-methoxy-2-hydroxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

    3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group but different functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar substituents but different core structure.

Uniqueness

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to its specific combination of a pyrazole ring with methoxyphenol and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-12-5-6-13(15(21)9-12)18-14(10-19-20-18)11-4-7-16(23-2)17(8-11)24-3/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJOIANNBUJCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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